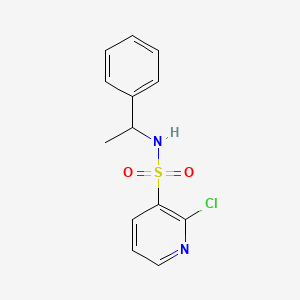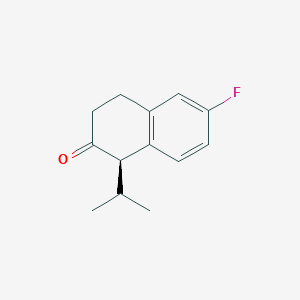
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, also known as FGIN-1-27, is a synthetic compound that has been used extensively in scientific research. It is a potent and selective agonist at the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
作用機序
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to the binding of glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site and increases the affinity and efficacy of glutamate binding. This results in the activation of downstream signaling pathways that lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific system and context in which it is used. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially synthesized compound. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects in vivo.
将来の方向性
There are several future directions for research on (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one and its effects on mGluR5 signaling. One area of interest is the role of mGluR5 in addiction and substance abuse, and the potential of this compound as a therapeutic agent for these conditions. Another area of interest is the interaction between mGluR5 and other neurotransmitter systems, such as the endocannabinoid system, and the potential for this compound to modulate these interactions. Finally, there is ongoing research on the development of new and improved mGluR5 agonists and allosteric modulators, including this compound derivatives, that may have enhanced potency, selectivity, and pharmacokinetic properties.
合成法
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 6-fluoro-1-indanone with isopropylmagnesium bromide, followed by reduction with sodium borohydride and cyclization with trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has been used extensively in scientific research to study the function of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, pain, and neurodegenerative diseases. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability.
特性
IUPAC Name |
(1R)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

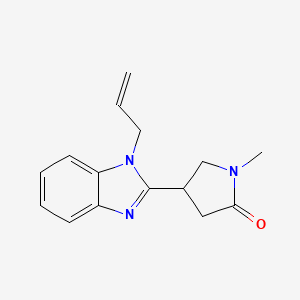
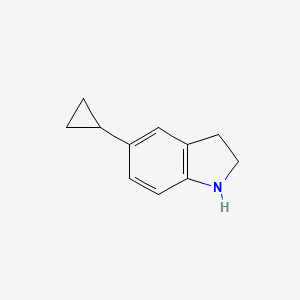
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

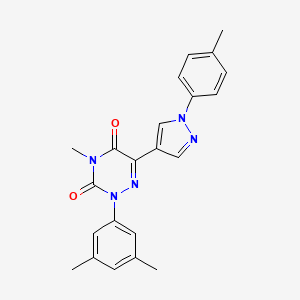
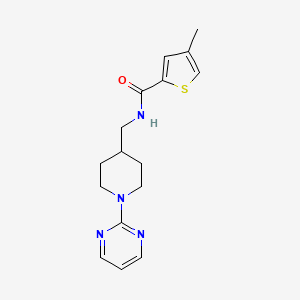
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)
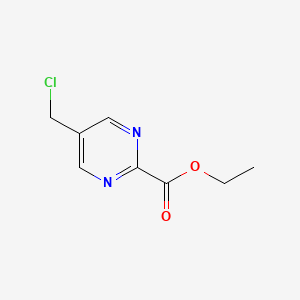



![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)
![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)
